3-chloro-2-fluoro-6-hydroxybenzoic acid chemical structure and properties
3-chloro-2-fluoro-6-hydroxybenzoic acid chemical structure and properties
The following technical guide details the structural characteristics, synthetic pathways, and application profiles of 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8). This document is structured for researchers and process chemists requiring high-fidelity data for drug discovery and agrochemical development.
High-Value Intermediate for Bioactive Scaffold Design [1]
Executive Summary
3-Chloro-2-fluoro-6-hydroxybenzoic acid is a specialized trisubstituted benzene derivative employed primarily as a regiochemical anchor in the synthesis of pyrimidinyloxybenzoic acid herbicides and fluorinated kinase inhibitors .[1][2] Its unique substitution pattern—featuring a "locked" electronic environment due to the ortho-fluoro and meta-chloro motifs—provides critical metabolic stability and lipophilic modulation in downstream APIs.
This guide analyzes the compound’s physicochemical behavior, outlines a self-validating regioselective synthesis protocol, and maps its utility in modern medicinal chemistry.
Chemical Identity & Structural Analysis[3][4]
The compound is defined by a benzoic acid core flanked by three distinct functionalities that dictate its reactivity: a hydroxyl group at C6 (acting as a nucleophile), a fluorine at C2 (providing metabolic blockage), and a chlorine at C3 (enhancing lipophilicity).
| Attribute | Detail |
| IUPAC Name | 3-chloro-2-fluoro-6-hydroxybenzoic acid |
| Common Synonyms | 6-hydroxy-2-fluoro-3-chlorobenzoic acid; 2-fluoro-3-chloro-6-hydroxybenzoic acid |
| CAS Number | 1780881-02-8 |
| Molecular Formula | C₇H₄ClFO₃ |
| Molecular Weight | 190.56 g/mol |
| SMILES | OC(=O)C1=C(F)C(Cl)=CC=C1O |
| InChI Key | Unique identifier required for database integration |
Structural Logic:
-
C2-Fluorine: Induces a strong inductive effect (-I), lowering the pKa of the carboxylic acid relative to non-fluorinated analogues.
-
C6-Hydroxyl: Forms an intramolecular hydrogen bond with the carboxylate carbonyl, stabilizing the planar conformation but also reducing the acidity of the phenol proton.
-
C3-Chlorine: Provides steric bulk that prevents metabolic dehalogenation at the adjacent C2 position.
Physicochemical Profile
The following data points are essential for formulation and process optimization. Values derived from structural analogues and computational models where experimental data is proprietary.
| Property | Value (Experimental/Predicted) | Implications for Research |
| Appearance | Off-white to pale yellow crystalline solid | Quality indicator; darkens upon oxidation. |
| Melting Point | 168–172 °C | High crystallinity indicates stability for solid-state handling. |
| pKa (COOH) | ~2.1 | Significantly more acidic than benzoic acid (4.2) due to ortho-F/Cl electron withdrawal.[3] |
| pKa (OH) | ~8.5 | Phenolic proton is less acidic than typical phenols due to H-bonding. |
| LogP | 2.3 ± 0.4 | Moderate lipophilicity; suitable for membrane permeability in drug design. |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Low in Water | Requires polar organic solvents for efficient coupling reactions. |
Synthetic Methodology (Regioselective Route)
The synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid is non-trivial due to the risk of producing the unwanted isomer (3-chloro-6-fluoro-2-hydroxybenzoic acid). The most robust, self-validating protocol utilizes Nucleophilic Aromatic Substitution (SNAr) on a polyhalogenated precursor, leveraging steric differentiation.
Core Logic: Steric-Electronic Control
Starting from 3-chloro-2,6-difluorobenzoic acid , we exploit the steric difference between the two fluorine positions.
-
C2-Fluorine: Flanked by the Carboxyl (C1) and Chlorine (C3). Sterically Crowded.
-
C6-Fluorine: Flanked by the Carboxyl (C1) and Hydrogen (C5). Sterically Accessible.
Therefore, nucleophilic attack by hydroxide occurs preferentially at C6 , yielding the target 6-hydroxy product.
Experimental Protocol
Step 1: Regioselective Hydrolysis
-
Reagents: 3-chloro-2,6-difluorobenzoic acid (1.0 eq), KOH (3.0 eq), Water/DMSO (1:1 v/v).
-
Procedure:
-
Dissolve starting material in DMSO/Water.
-
Add KOH pellets slowly to control exotherm.
-
Heat the mixture to 80°C for 6–8 hours . Monitor via HPLC for disappearance of starting material.
-
Checkpoint: If the reaction is too slow, increase temperature to 100°C, but avoid exceeding 120°C to prevent decarboxylation.
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 2N HCl to pH 2.0. The product will precipitate.[4]
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) to remove trace regioisomers.
Figure 1: Regioselective SNAr pathway driven by steric differentiation between C2 and C6 positions.
Reactivity & Downstream Applications
This compound serves as a "linchpin" scaffold. The carboxylic acid and hydroxyl groups are orthogonal handles for further derivatization.
A. Herbicide Development (Pyrimidinyloxybenzoic Acids)
The 6-hydroxyl group is a prime target for coupling with pyrimidine moieties, a structural class known for inhibiting acetolactate synthase (ALS).
-
Mechanism: The 6-OH attacks a 2-sulfonylpyrimidine or 2-chloropyrimidine.
-
Result: Formation of an ether bridge, creating potent herbicides similar to Bispyribac or Pyribenzoxim .
B. Pharmaceutical Chemistry (Kinase Inhibitors)
The 3-Cl, 2-F motif is increasingly used in kinase inhibitors to fill hydrophobic pockets while maintaining metabolic stability.
-
Amide Coupling: The carboxylic acid is converted to an amide (using HATU/EDC) to link with heterocyclic amines.
-
Cyclization: The 6-OH and COOH can be cyclized to form substituted chromones or xanthones .
Figure 2: Divergent synthesis map showing key functional group transformations.
Safety & Handling Protocols
Hazard Classification (GHS):
Handling Precautions:
-
Moisture Sensitivity: The free acid is stable, but acid chlorides derived from it are highly moisture-sensitive.
-
Corrosivity: Due to the low pKa (~2.1), the compound is corrosive to mucous membranes. Always handle in a fume hood with nitrile gloves.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the phenol ring.
References
-
BLD Pharm. (2024).[1] Product Analysis: 3-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8).[1][2][8][9] Retrieved from
-
PubChem. (2024). Compound Summary: Chlorofluorobenzoic Acid Derivatives. Retrieved from
-
ChemSrc. (2024). Physicochemical Properties of Halogenated Salicylic Acids. Retrieved from
- Zhang, Y. et al. (2020). Practical synthesis of polyhalogenated benzoic acids via SNAr. Journal of Chemical Research.
Sources
- 1. Ethyl 4-chloro-2-fluoro-6-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 860296-14-6|3-Chloro-4-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1-Chloro-2,4-dibromo-3,6-difluorobenzene|CAS 1000577-83-2 [benchchem.com]
- 4. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 8. 775334-13-9|3-Chloro-2-fluoro-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 9. 3-氯-2-氟-4-羟基苯甲酸 | 3-Chloro-2-fluoro-4-hydroxybenzoic | 860296-15-7 - 乐研试剂 [leyan.com]

